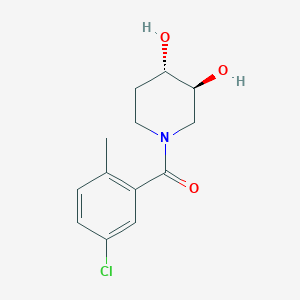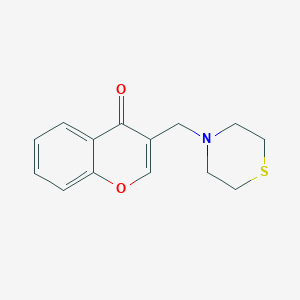
(3S*,4S*)-1-(5-chloro-2-methylbenzoyl)piperidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4S*)-1-(5-chloro-2-methylbenzoyl)piperidine-3,4-diol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CP-47,497 and belongs to the class of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
(3S*,4S*)-1-(5-chloro-2-methylbenzoyl)piperidine-3,4-diol acts as a potent agonist of the cannabinoid receptors. It binds to the CB1 and CB2 receptors and activates them, leading to various biochemical and physiological effects. The CB1 receptor is primarily found in the central nervous system and is involved in the regulation of pain, appetite, and mood. The CB2 receptor is primarily found in the immune system and is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in preclinical studies. It has also been shown to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3S*,4S*)-1-(5-chloro-2-methylbenzoyl)piperidine-3,4-diol in lab experiments is its potency as a cannabinoid receptor agonist. This allows for the study of various biochemical and physiological effects of cannabinoid receptor activation. However, one of the limitations of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of (3S*,4S*)-1-(5-chloro-2-methylbenzoyl)piperidine-3,4-diol. One direction is the investigation of its potential use in the treatment of various neurological disorders. Another direction is the study of its potential use in the regulation of immune responses and inflammation. Additionally, the development of more selective cannabinoid receptor agonists may help to overcome some of the limitations of using this compound in lab experiments.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential therapeutic applications. It acts as a potent agonist of the cannabinoid receptors and exhibits various biochemical and physiological effects. Further research is needed to fully understand the potential of this compound in the treatment of various diseases and disorders.
Synthesemethoden
The synthesis of (3S*,4S*)-1-(5-chloro-2-methylbenzoyl)piperidine-3,4-diol involves several steps. The first step involves the protection of the hydroxyl group of piperidine with a tert-butyldimethylsilyl (TBDMS) group. The next step involves the reaction of the protected piperidine with 5-chloro-2-methylbenzoic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). The resulting product is then deprotected by treatment with an acid such as trifluoroacetic acid (TFA) to obtain this compound.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-1-(5-chloro-2-methylbenzoyl)piperidine-3,4-diol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. It is also being investigated for its potential use in the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(5-chloro-2-methylphenyl)-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-8-2-3-9(14)6-10(8)13(18)15-5-4-11(16)12(17)7-15/h2-3,6,11-12,16-17H,4-5,7H2,1H3/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBNOGQBSZWOGE-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C(C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)N2CC[C@@H]([C@H](C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5370820.png)
![N-cycloheptyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5370827.png)


![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}benzohydrazide](/img/structure/B5370841.png)
![ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5370850.png)

![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(1H-pyrrol-2-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5370863.png)
![(3aR*,6aS*)-2-ethyl-5-{[(3-fluorobenzyl)amino]carbonyl}-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5370866.png)
![4-[4-(2,3-dichlorophenyl)-1-piperazinyl]-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5370874.png)


![4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile](/img/structure/B5370892.png)
![7-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5370911.png)